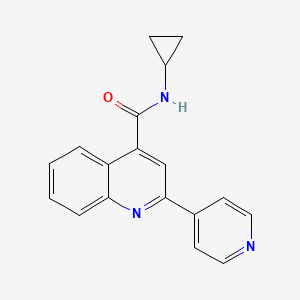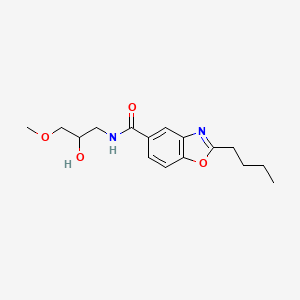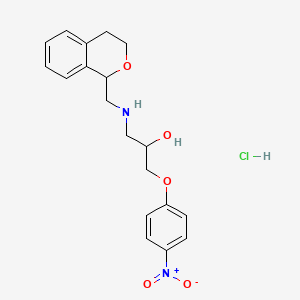![molecular formula C19H10F6N4OS B6066571 2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6066571.png)
2-(1,3-BENZOTHIAZOL-2-YL)-5-(TRIFLUOROMETHYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-5-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and benzothiazole moiety contributes to its distinct chemical properties, making it a subject of interest in pharmaceutical and material science research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzothiazole with trifluoromethyl-substituted aldehydes, followed by cyclization and further functionalization to introduce the pyrazolone ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its trifluoromethyl and benzothiazole groups. These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(1,3-Benzothiazol-2-yl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2-(1,3-Benzothiazol-2-yl)-4-({[3-(trifluoromethyl)phenyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness: The presence of both trifluoromethyl groups and the benzothiazole moiety in the same molecule makes this compound unique
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N4OS/c20-18(21,22)10-4-3-5-11(8-10)26-9-12-15(19(23,24)25)28-29(16(12)30)17-27-13-6-1-2-7-14(13)31-17/h1-9,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGYSRSWWNRLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)C(F)(F)F)C=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6066496.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6066514.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6066520.png)
![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6066527.png)

![17-(5-acetyl-2-ethoxyphenyl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6066552.png)
![(5-fluoro-2-methoxyphenyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6066553.png)
![(5Z)-2-amino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B6066564.png)
![N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide](/img/structure/B6066583.png)
![2-[1-(4-fluorophenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B6066591.png)
![N-cyclohexyl-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6066597.png)
![4-{4-[(2,2-dimethyl-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}-1-(tetrahydro-3-thienyl)piperidine bis(trifluoroacetate)](/img/structure/B6066601.png)
